molecular formula C9H19N3O2 B6179445 N,N-dimethyl-3-[N-methyl-2-(methylamino)acetamido]propanamide CAS No. 2613382-65-1

N,N-dimethyl-3-[N-methyl-2-(methylamino)acetamido]propanamide

Cat. No. B6179445
CAS RN: 2613382-65-1
M. Wt: 201.3
InChI Key:
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Description

N,N-dimethyl-3-[N-methyl-2-(methylamino)acetamido]propanamide, also known as N,N-dimethyl-3-[N-methyl-2-(methylamino)acetamido]propanamide, is an organic compound with a molecular formula of C10H22N2O2. It is a colorless solid that is soluble in water and ethanol. It has a variety of applications in the medical, pharmaceutical, and chemical industries. N,N-dimethyl-3-[N-methyl-2-(methylamino)acetamido]propanamide is an important intermediate in the synthesis of various compounds and is used as a starting material for the synthesis of other compounds.

Mechanism of Action

N,N-dimethyl-3-[N-methyl-2-(methylamino)acetamido]propanamide-3-[N-methyl-2-(methylamino)acetamido]propanamide has a variety of mechanisms of action. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter involved in the transmission of nerve signals. It has also been shown to inhibit the activity of aminopeptidase, an enzyme that is involved in the breakdown of peptides. Furthermore, it has been shown to inhibit the activity of alanine aminopeptidase, an enzyme that is involved in the breakdown of amino acids.
Biochemical and Physiological Effects
N,N-dimethyl-3-[N-methyl-2-(methylamino)acetamido]propanamide-3-[N-methyl-2-(methylamino)acetamido]propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter involved in the transmission of nerve signals. It has also been shown to increase the activity of aminopeptidase, an enzyme that is involved in the breakdown of peptides. Furthermore, it has been shown to increase the activity of alanine aminopeptidase, an enzyme that is involved in the breakdown of amino acids.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-3-[N-methyl-2-(methylamino)acetamido]propanamide-3-[N-methyl-2-(methylamino)acetamido]propanamide has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is readily available. It is also relatively stable in the presence of acids, bases, and other chemicals. However, it is also relatively expensive and can be toxic if handled improperly.

Future Directions

N,N-dimethyl-3-[N-methyl-2-(methylamino)acetamido]propanamide-3-[N-methyl-2-(methylamino)acetamido]propanamide has a number of potential future applications. It could be used in the development of new drugs and therapies for neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. It could also be used in the development of new treatments for cancer and other diseases. Furthermore, it could be used in the development of new diagnostic tools and in the study of the effects of various drugs on the human body. Additionally, it could be used in the study of the effects of environmental toxins on the human body.

Synthesis Methods

N,N-dimethyl-3-[N-methyl-2-(methylamino)acetamido]propanamide-3-[N-methyl-2-(methylamino)acetamido]propanamide can be synthesized through a process known as the Mannich reaction. This reaction involves the reaction of an aldehyde or ketone with an amine and a compound containing a carbon-carbon double bond in the presence of an acid catalyst. The reaction of N-methyl-2-(methylamino)acetamido propanamide with formaldehyde and dimethylamine in the presence of an acid catalyst yields N,N-dimethyl-3-[N-methyl-2-(methylamino)acetamido]propanamide-3-[N-methyl-2-(methylamino)acetamido]propanamide.

Scientific Research Applications

N,N-dimethyl-3-[N-methyl-2-(methylamino)acetamido]propanamide-3-[N-methyl-2-(methylamino)acetamido]propanamide has been extensively studied for its potential applications in scientific research. It has been used as a substrate in various enzyme assays, including those for acetylcholinesterase, aminopeptidase, and alanine aminopeptidase. It has also been used in the study of the effects of various drugs on the human body, including the effects of antiepileptic drugs, antipsychotics, and antiretroviral drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N,N-dimethyl-3-[N-methyl-2-(methylamino)acetamido]propanamide involves the reaction of N,N-dimethylpropionamide with N-methyl-2-(methylamino)acetic acid, followed by acylation with acetic anhydride.", "Starting Materials": [ "N,N-dimethylpropionamide", "N-methyl-2-(methylamino)acetic acid", "Acetic anhydride", "Sodium acetate", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve N,N-dimethylpropionamide and N-methyl-2-(methylamino)acetic acid in methanol.", "Step 2: Add sodium acetate to the solution and stir for 30 minutes at room temperature.", "Step 3: Filter the solution to remove any solids.", "Step 4: Concentrate the filtrate under reduced pressure to obtain a crude product.", "Step 5: Dissolve the crude product in ethyl acetate and add acetic anhydride.", "Step 6: Stir the mixture at room temperature for 2 hours.", "Step 7: Add water to the mixture and stir for 30 minutes.", "Step 8: Separate the layers and extract the organic layer with ethyl acetate.", "Step 9: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product, N,N-dimethyl-3-[N-methyl-2-(methylamino)acetamido]propanamide." ] }

CAS RN

2613382-65-1

Product Name

N,N-dimethyl-3-[N-methyl-2-(methylamino)acetamido]propanamide

Molecular Formula

C9H19N3O2

Molecular Weight

201.3

Purity

95

Origin of Product

United States

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